molecular formula C11H12N2O4 B3189275 Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester CAS No. 306773-77-3

Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester

Cat. No.: B3189275
CAS No.: 306773-77-3
M. Wt: 236.22 g/mol
InChI Key: KJFJCCSIVVSPEU-SECBINFHSA-N
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Description

Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Biological Activity

Carbamic acid derivatives, particularly those containing oxazolidinone moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester is known for its potential as an inhibitor in various biological systems, particularly in the context of HIV protease inhibition and anti-inflammatory activity.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C11H13N2O3
  • CAS Number : 111955-03-4
  • Molecular Weight : Approximately 223.23 g/mol

The presence of the oxazolidinone ring is crucial for its biological activity, as it facilitates interactions with target enzymes through hydrogen bonding and steric effects.

1. Antiviral Activity

Research has shown that carbamic acid derivatives, particularly those with oxazolidinone structures, exhibit significant antiviral properties. A study highlighted that compounds with a similar framework demonstrated effective inhibition of HIV-1 protease, which is essential for viral replication. The EC50 values for these inhibitors ranged from 30 to 35 nM, indicating potent antiviral activity compared to standard protease inhibitors like Lopinavir (LPV) and Darunavir (DRV) .

2. Anti-inflammatory Effects

Another area of interest is the compound's potential as a noncompetitive inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. A recent study identified structure-activity relationships (SAR) that suggest modifications to the carbamic acid ester side chain can enhance inhibitory potency. The most promising derivatives achieved single-digit nanomolar inhibition, making them candidates for further development in pain management therapies .

Case Study 1: HIV Protease Inhibition

In a series of experiments, several derivatives of carbamic acid were synthesized and tested against HIV protease. The structural analysis revealed that the carbonyl oxygen of the oxazolidinone moiety forms critical hydrogen bonds with the Asp29 residue in the protease's active site. This interaction was found to be pivotal for the observed antiviral activity .

CompoundEC50 (nM)Mechanism of Action
Compound A30HIV Protease Inhibitor
Compound B35HIV Protease Inhibitor
Compound C5NAAA Inhibitor

Case Study 2: NAAA Inhibition

The exploration of carbamic acid esters as NAAA inhibitors revealed that specific modifications could lead to significant improvements in potency. The study utilized a 3D QSAR model to predict the activity of novel derivatives based on their structural features. The validation of this model was achieved through experimental testing, confirming its utility in guiding drug design efforts .

Properties

IUPAC Name

benzyl N-[(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFJCCSIVVSPEU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
Reactant of Route 2
Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
Reactant of Route 3
Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
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Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
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Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
Reactant of Route 6
Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester

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